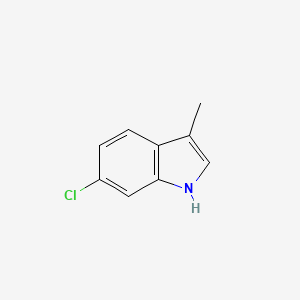
6-chloro-3-methyl-1H-indole
Vue d'ensemble
Description
6-chloro-3-methyl-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound is physically characterized as a powder .
Synthesis Analysis
Indoles, including 6-chloro-3-methyl-1H-indole, can be synthesized using various methods. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 6-chloro-3-methyl-1H-indole can be analyzed using the IUPAC Standard InChI . The InChI, or International Chemical Identifier, is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web .Chemical Reactions Analysis
Indoles, including 6-chloro-3-methyl-1H-indole, can undergo various chemical reactions. For example, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles . This process is very rapid, operationally straightforward, generally high yielding, and uses readily available building blocks .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-3-methyl-1H-indole include its molecular weight, which is 209.63 . It is a powder in physical form . The compound has a specific odor and is crystalline colorless in nature .Applications De Recherche Scientifique
Cancer Treatment
6-chloro-3-methyl-1H-indole: is a significant compound in the synthesis of various indole derivatives that have been identified as biologically active compounds for cancer treatment . These derivatives have shown promise in treating various types of cancer, including Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and breast cancer .
Antimicrobial Activity
The indole moiety, which includes 6-chloro-3-methyl-1H-indole , is known to possess antimicrobial properties. Research has indicated that indole derivatives can be effective against a range of microbes, offering potential applications in the development of new antimicrobial agents .
High Blood Pressure Medication
Indole derivatives, such as those synthesized from 6-chloro-3-methyl-1H-indole , have been used in the treatment of high blood pressure. Compounds like reserpine, an indole alkaloid, are utilized for their anti-hypertensive properties .
Mental Disorders Treatment
Some indole-based compounds derived from 6-chloro-3-methyl-1H-indole have applications in treating severe agitation in patients with mental disorders. This highlights the compound’s significance in the field of neuropsychiatric drug development .
Antiviral Agents
Indole derivatives have shown antiviral activity, with some compounds being reported as inhibitors against influenza A and Coxsackie B4 virus. The structural features of 6-chloro-3-methyl-1H-indole make it a valuable scaffold for developing new antiviral drugs .
Anti-inflammatory and Analgesic Applications
The indole structure is also associated with anti-inflammatory and analgesic activities. Derivatives of 6-chloro-3-methyl-1H-indole could be synthesized and evaluated for their potential in treating inflammatory conditions and pain .
Safety and Hazards
Orientations Futures
The future directions for 6-chloro-3-methyl-1H-indole and other indole derivatives are promising. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been the focus of many researchers in the study of pharmaceutical compounds for many years .
Mécanisme D'action
Target of Action
6-Chloro-3-methyl-1H-indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has been found in many important synthetic drug molecules Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Propriétés
IUPAC Name |
6-chloro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCFQMOGKWYADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465362 | |
| Record name | 6-chloro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-methyl-1H-indole | |
CAS RN |
158905-35-2 | |
| Record name | 6-chloro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)-](/img/structure/B1312749.png)
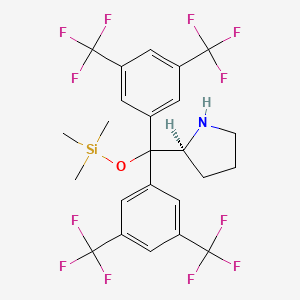

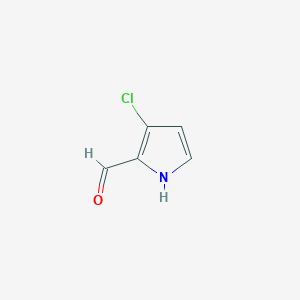
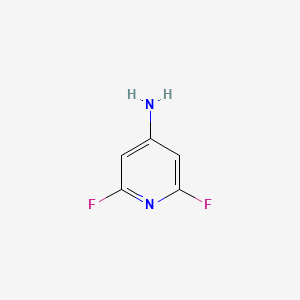
![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)
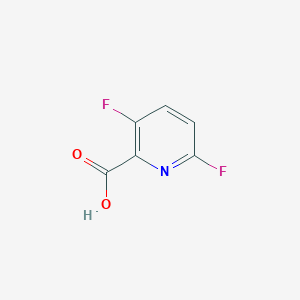
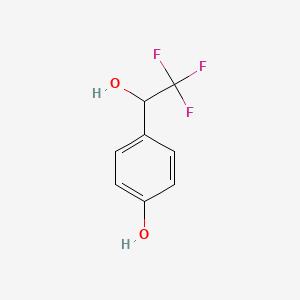


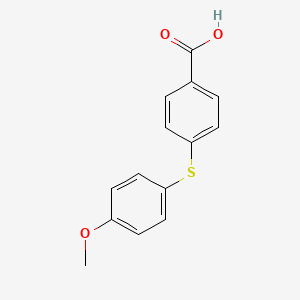
![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)